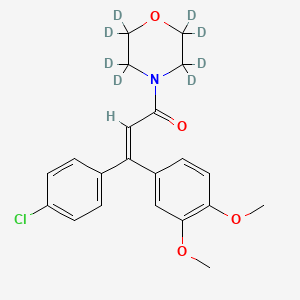
Hbv-IN-29
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hbv-IN-29 is a flavone derivative that functions as a potent inhibitor of covalently closed circular DNA, which is essential for viral RNA transcription and subsequent viral DNA replication. This compound shows promise in the study of hepatitis B virus infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hbv-IN-29 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general flavone synthesis methods often involve the cyclization of 2-hydroxyacetophenones with benzaldehydes under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Hbv-IN-29 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the flavone structure.
Substitution: Substitution reactions can introduce different functional groups into the flavone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield flavone oxides, while reduction can produce flavanones.
Scientific Research Applications
Hbv-IN-29 has several scientific research applications, including:
Chemistry: Used as a model compound to study flavone chemistry and reactions.
Biology: Investigated for its role in inhibiting hepatitis B virus replication.
Medicine: Potential therapeutic agent for treating hepatitis B virus infection.
Industry: May be used in the development of antiviral drugs and diagnostic tools.
Mechanism of Action
Hbv-IN-29 exerts its effects by inhibiting the formation of covalently closed circular DNA, which is crucial for the replication of hepatitis B virus. This inhibition prevents the transcription of viral RNA and subsequent replication of viral DNA, thereby reducing the viral load in infected cells .
Comparison with Similar Compounds
Entecavir: A nucleoside analog that inhibits hepatitis B virus polymerase activity.
Lamivudine: Another nucleoside analog that targets the viral reverse transcriptase.
Tenofovir: A nucleotide analog that inhibits hepatitis B virus replication.
Uniqueness of Hbv-IN-29: this compound is unique in its mechanism of action as it specifically targets covalently closed circular DNA, unlike nucleoside and nucleotide analogs that inhibit viral polymerase or reverse transcriptase. This distinct mechanism makes this compound a promising candidate for combination therapy with other antiviral agents to achieve better therapeutic outcomes.
Properties
Molecular Formula |
C22H19ClO6 |
|---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
2-[3-[[4-(8-chloro-4-oxochromen-2-yl)phenoxy]methyl]cyclobutyl]oxyacetic acid |
InChI |
InChI=1S/C22H19ClO6/c23-18-3-1-2-17-19(24)10-20(29-22(17)18)14-4-6-15(7-5-14)27-11-13-8-16(9-13)28-12-21(25)26/h1-7,10,13,16H,8-9,11-12H2,(H,25,26) |
InChI Key |
IUEXHFKSYMCBTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OCC(=O)O)COC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



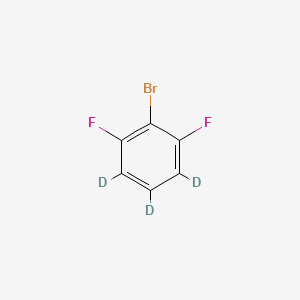

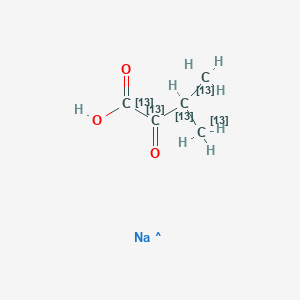
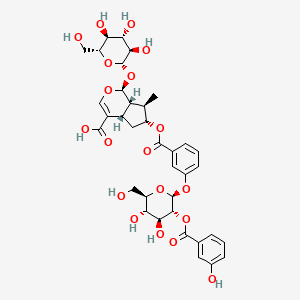
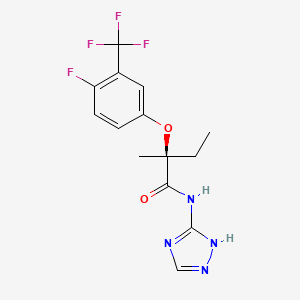
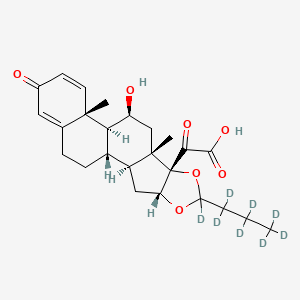
![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
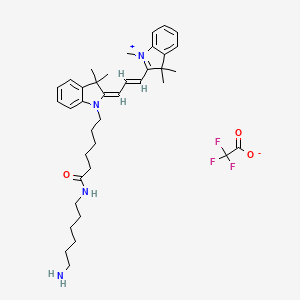
![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15139004.png)
![Isopropyl 9-ethyl-1-(naphthalen-1-yl)-9h-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15139009.png)
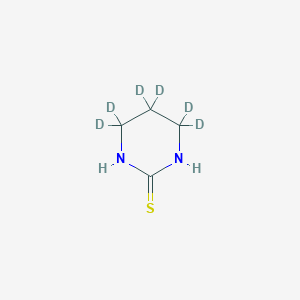
![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)
